molecular formula C25H23NO4S B2459086 3-(benzenesulfonyl)-6-ethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866725-85-1

3-(benzenesulfonyl)-6-ethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2459086
CAS No.: 866725-85-1
M. Wt: 433.52
InChI Key: VGOCAMOMZRXTOX-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-6-ethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a benzenesulfonyl group, an ethoxy group, and a 4-methylphenylmethyl group attached to the quinoline core, making it a unique and potentially valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6-ethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this quinoline derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This could include using more efficient catalysts, optimizing reaction times and temperatures, and employing continuous flow reactors to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-6-ethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines. Substitution reactions could result in various substituted quinoline derivatives.

Scientific Research Applications

3-(benzenesulfonyl)-6-ethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.

    Medicine: Quinoline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties, making this compound a potential therapeutic agent.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6-ethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The quinoline core can intercalate with DNA, affecting gene expression and cellular functions. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug that also features a quinoline core.

    Quinoline N-oxides: Oxidized derivatives of quinoline with potential biological activities.

Uniqueness

3-(benzenesulfonyl)-6-ethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups. The presence of the benzenesulfonyl group, ethoxy group, and 4-methylphenylmethyl group provides distinct chemical and biological properties that differentiate it from other quinoline derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-ethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4S/c1-3-30-20-13-14-23-22(15-20)25(27)24(31(28,29)21-7-5-4-6-8-21)17-26(23)16-19-11-9-18(2)10-12-19/h4-15,17H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOCAMOMZRXTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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